Protirelin acetate is derived from the natural thyrotropin-releasing hormone, which is produced in the hypothalamus. The compound falls under the category of peptides and specifically belongs to the class of hypothalamic hormones. Its chemical identifier is 120876-23-5, and it is often utilized in both diagnostic and therapeutic contexts.
The synthesis of protirelin acetate typically employs solid-phase peptide synthesis. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes several key steps:
In industrial settings, automated peptide synthesizers enhance efficiency and consistency, followed by purification using high-performance liquid chromatography to achieve high purity levels.
Protirelin acetate has a specific molecular structure characterized by its sequence of amino acids, which includes histidine, proline, and glutamic acid. The molecular formula is , with a molecular weight of approximately 372.42 g/mol. Its structure can be represented as follows:
The three-dimensional conformation plays a vital role in its biological activity, particularly its ability to bind to receptors on pituitary cells.
Protirelin acetate can undergo several chemical reactions, including:
Common reagents for these reactions include acidic solutions for hydrolysis and oxidizing agents like hydrogen peroxide for oxidation.
The mechanism of action of protirelin acetate involves its binding to specific receptors known as thyrotropin-releasing hormone receptors located on anterior pituitary cells. Upon binding, protirelin acetate stimulates the release of thyroid-stimulating hormone and prolactin. The released thyroid-stimulating hormone then acts on the thyroid gland, promoting the synthesis and release of thyroid hormones that regulate metabolic processes throughout the body .
These properties are crucial for its handling in laboratory settings and its application in clinical diagnostics .
Protirelin acetate has several significant applications across various fields:
Protirelin acetate is the pharmaceutically optimized acetate salt form of the endogenous tripeptide thyrotropin-releasing hormone (TRH). Its molecular formula is C₃₈H₅₆N₁₂O₁₄, representing a dimeric structure where two TRH molecules (C₁₆H₂₂N₆O₄) associate with three acetate ions (C₂H₄O₂) [2] [3]. This configuration yields a molecular weight of 904.94 g/mol [2] [5]. The acetate salt formation significantly enhances the compound's pharmaceutical properties by improving:
The structural integrity of the tripeptide sequence (pyroglutamyl-histidyl-prolineamide) remains unaltered during salt formation, preserving its biological activity [5]. The acetate counterions interact electrostatically with protonated histidine residues, creating a stable crystalline lattice that reduces hygroscopicity compared to the hydrochloride salt forms [3].
Table 1: Molecular Characteristics of Protirelin Acetate
Property | Protirelin Acetate | Protirelin Free Base |
---|---|---|
Molecular Formula | C₃₈H₅₆N₁₂O₁₄ | C₁₆H₂₂N₆O₄ |
Molecular Weight (g/mol) | 904.94 | 362.39 |
CAS Number | 120876-23-5 | 24305-27-9 |
Purity Specifications | ≥99.0% | ≥98.0% |
Water Solubility (mg/mL) | 50 | <10 |
Storage Stability | ≤ -20°C (long term) | ≤ -80°C (long term) |
Protirelin acetate is structurally identical to endogenous TRH in its peptide backbone sequence (pyroglutamyl-histidyl-prolineamide) [6] [10]. This conservation across mammalian species underpins its biological activity as a thyrotropin-releasing hormone receptor ligand . The critical structural features maintained include:
Despite this structural identity, pharmaceutical formulations of protirelin acetate demonstrate superior in vivo stability compared to endogenous TRH due to the acetate salt's crystalline structure, which protects against hydrolytic degradation [5] [6]. Bioactivity assessments confirm identical receptor binding kinetics between protirelin acetate and endogenous TRH, with both stimulating thyroid-stimulating hormone (TSH) release from anterior pituitary thyrotropes at equivalent concentrations [6] [10].
Table 2: Bioactivity Comparison of Protirelin Acetate vs. Endogenous TRH
Characteristic | Protirelin Acetate | Endogenous TRH |
---|---|---|
Amino Acid Sequence | pGlu-His-Pro-NH₂ | pGlu-His-Pro-NH₂ |
Biological Half-life | ~6 minutes | ~6 minutes |
TRH Receptor Binding Affinity | 15 nM Kd | 14 nM Kd |
TSH Release EC₅₀ | 0.8 nM | 0.7 nM |
Prolactin Release Threshold | 1.2 nM | 1.0 nM |
Enzymatic Degradation Rate | 0.12 µM/min | 0.18 µM/min |
Industrial production of protirelin acetate employs solid-phase peptide synthesis (SPPS) using either Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting group strategies [3] [4]. The manufacturing process involves these critical stages:
Key challenges during synthesis include preventing:
Purification employs preparative reverse-phase HPLC (C18 columns) with 0.1% acetic acid/acetonitrile gradients, achieving ≥99% purity [3] [5]. Lyophilization produces a stable white powder meeting pharmaceutical standards.
Table 3: Key Parameters in SPPS Manufacturing of Protirelin Acetate
Synthesis Parameter | Fmoc Strategy | Boc Strategy |
---|---|---|
Resin Type | Wang Resin | Merrifield Resin |
Coupling Reagents | HBTU/HOBt/DIPEA | DCC/HOBt |
Histidine Protection | Nᵀʳᵗ (Trityl) | Nᵀᵐ (Boc) |
Coupling Temperature | 25°C | 4°C |
Deprotection Conditions | 20% piperidine/DMF | TFA/DCM (1:1) |
Cleavage Cocktail | TFA/TIS/water (95:2.5:2.5) | HF/anisole (9:1) |
Typical Crude Purity | 85-90% | 80-85% |
Critical Quality Attributes | DKP formation | Deamidation |
Rigorous quality control protocols ensure protirelin acetate meets pharmacopeial standards for pharmaceutical use. Analytical methods include:
System suitability: Resolution ≥1.5 between protirelin and desamido impurity
Identity Confirmation:
NMR (¹H and ¹³C): Validates proton environments and acetate counterions [4]
Chiral Integrity:
Optical rotation: [α]₂₀ᴰ = -76.5° (c = 1 in H₂O)
Residual Solvent Analysis:
Strict specifications for bulk pharmaceutical material include:
Biological activity is confirmed through in vitro TSH release assays using rat pituitary cell cultures, with specification of ED₅₀ = 0.5-1.5 nM [1] [5]. The comprehensive quality control strategy ensures batch-to-batch consistency critical for research applications.
Table 4: Quality Control Specifications for Bulk Protirelin Acetate
Test Parameter | Method | Acceptance Criteria |
---|---|---|
Appearance | Visual | White to off-white powder |
Purity (HPLC) | RP-HPLC (220 nm) | ≥99.0% |
Peptide Content | Amino acid analysis | 98.0-102.0% |
Acetate Content | Ion chromatography | 10.5-12.5% w/w |
Water Content | Karl Fischer | ≤6.0% |
Residual Solvents | GC-FID | Meets ICH Q3C limits |
Heavy Metals | ICP-MS | ≤20 ppm |
Bacterial Endotoxins | LAL test | ≤5.0 IU/mg |
Bioactivity (TSH release) | Rat pituitary cells | ED₅₀ 0.5-1.5 nM |
Microbial Contamination | USP <61> | Absence of pathogens |
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: